15-(3-Methoxyphenyl)-14-sulfanylidene-13-thia-9,10,15,17-tetraazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,12(16)-pentaene-8,11-dione
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Overview
Description
15-(3-Methoxyphenyl)-14-sulfanylidene-13-thia-9,10,15,17-tetraazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(17),2(7),3,5,12(16)-pentaene-8,11-dione is a complex organic compound characterized by its unique structure and potential applications in various fields. This compound features a combination of methoxyphenyl, sulfanylidene, and thia groups, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
The synthesis of 15-(3-Methoxyphenyl)-14-sulfanylidene-13-thia-9,10,15,17-tetraazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(17),2(7),3,5,12(16)-pentaene-8,11-dione involves multiple steps, including the use of various reagents and catalysts. One common synthetic route involves the functionalization of a quinoline moiety using the Suzuki reaction . This reaction typically requires a palladium catalyst and a boronic acid derivative under specific conditions to achieve the desired product. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
15-(3-Methoxyphenyl)-14-sulfanylidene-13-thia-9,10,15,17-tetraazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(17),2(7),3,5,12(16)-pentaene-8,11-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
15-(3-Methoxyphenyl)-14-sulfanylidene-13-thia-9,10,15,17-tetraazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(17),2(7),3,5,12(16)-pentaene-8,11-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 15-(3-Methoxyphenyl)-14-sulfanylidene-13-thia-9,10,15,17-tetraazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(17),2(7),3,5,12(16)-pentaene-8,11-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 15-(3-Methoxyphenyl)-14-sulfanylidene-13-thia-9,10,15,17-tetraazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(17),2(7),3,5,12(16)-pentaene-8,11-dione include:
- 3-Methoxyphenylboronic acid : A boronic acid derivative used in various organic synthesis reactions.
- 1-(3-Methoxyphenyl)piperazine : A piperazine derivative with applications in medicinal chemistry.
- 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline : A compound with a similar methoxyphenyl group, used in fluorescence studies and as a ligand in coordination chemistry.
The uniqueness of 15-(3-Methoxyphenyl)-14-sulfanylidene-13-thia-9,10,15,17-tetraazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(17),2(7),3,5,12(16)-pentaene-8,11-dione lies in its complex structure and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H22N4O3S2 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
15-(3-methoxyphenyl)-14-sulfanylidene-13-thia-9,10,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadecane-8,11-dione |
InChI |
InChI=1S/C19H22N4O3S2/c1-26-11-6-4-5-10(9-11)22-16-14(28-19(22)27)18(25)23-15(20-16)12-7-2-3-8-13(12)17(24)21-23/h4-6,9,12-16,20H,2-3,7-8H2,1H3,(H,21,24) |
InChI Key |
GQEFVCPPEFWCKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3C(C(=O)N4C(N3)C5CCCCC5C(=O)N4)SC2=S |
Origin of Product |
United States |
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